![molecular formula C25H18F5NO4 B2446328 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid CAS No. 269398-94-9](/img/structure/B2446328.png)
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid
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Overview
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a type of protecting group, which shields the reactive amine group during peptide bond formation . The perfluorophenyl group is a type of aromatic ring where all the hydrogen atoms have been replaced by fluorine atoms. This can significantly alter the chemical properties of the compound, including its reactivity and interactions with other molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the perfluorophenyl group. This could potentially be achieved through a variety of methods, including traditional peptide coupling strategies or click chemistry approaches .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky Fmoc group and the highly electronegative perfluorophenyl group. These groups could potentially influence the overall conformation and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the Fmoc and perfluorophenyl groups. The Fmoc group could be removed under basic conditions to reveal the free amine, while the perfluorophenyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the Fmoc and perfluorophenyl groups could potentially affect its solubility, stability, and reactivity .Scientific Research Applications
- Significance : SCNPs offer unprecedented control over pharmacokinetic behavior, enabling controlled delivery of therapeutics or imaging agents. Researchers can modify SCNPs post-formation, resulting in water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .
- Advantages : The microwave-assisted method accelerates the synthesis process, making it efficient for peptide acid production .
Bio-Inspired Single-Chain Polymer Nanoparticles (SCNPs)
Peptide Acid Synthesis
Bioconjugation and Hybrid Materials
Mechanism of Action
Target of Action
The primary target of Fmoc-®-3-Amino-4-(pentafluoro-phenyl)-butyric acid is the amine group in organic synthesis . The compound is used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) .
Result of Action
The result of the action of Fmoc-®-3-Amino-4-(pentafluoro-phenyl)-butyric acid is the formation of protected peptide acids in good yield . The compound allows for the coupling of difficult sequences containing highly hindered α, α-dialkyl amino acids .
Action Environment
The action of Fmoc-®-3-Amino-4-(pentafluoro-phenyl)-butyric acid can be influenced by various environmental factors. For instance, the use of microwave irradiation can enhance the speed of solution synthesis of protected peptide acids employing Fmoc-amino acid pentafluorophenyl esters .
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMYXPXBOUBBR-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid |
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